2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

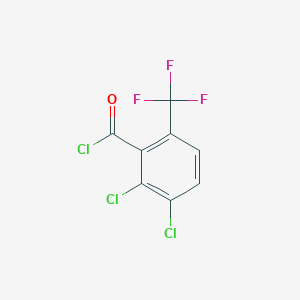

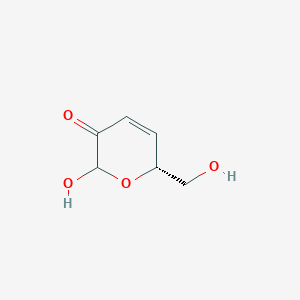

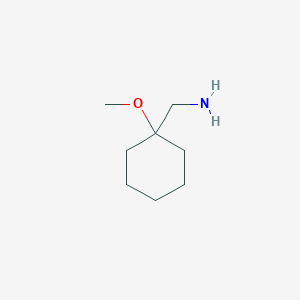

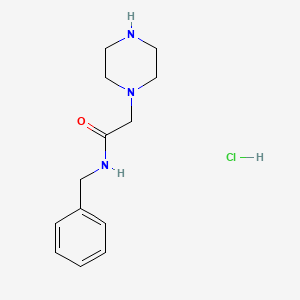

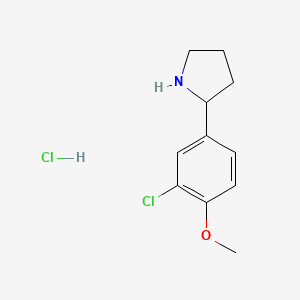

“2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1177352-21-4 . It has a molecular weight of 248.15 . The IUPAC name for this compound is 2-(3-chloro-4-methoxyphenyl)pyrrolidine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Neuroprotective Agents

Pyrrolidine derivatives have shown potential as neuroprotective agents, which are crucial for the treatment of neurodegenerative diseases. The structure of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride allows for interaction with neuronal cell models, potentially offering protection against neuronal death and aiding in the treatment of conditions like Alzheimer’s disease and Parkinson’s disease .

Anti-neuroinflammatory Agents

Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases. The compound’s ability to modulate inflammatory pathways makes it a candidate for anti-neuroinflammatory applications. It could inhibit key inflammatory mediators in microglial cells, which are involved in the brain’s immune response .

Antibacterial Activity

The pyrrolidine ring’s structural features contribute to antibacterial properties. The presence of specific substituents on the pyrrolidine ring, such as the 3-chloro-4-methoxyphenyl group, can enhance the antibacterial activity of the compound. This makes it valuable for developing new antibacterial drugs with targeted selectivity .

Antiviral Agents

Pyrrolidine derivatives can also be designed to exhibit antiviral activities. The structural diversity and stereochemistry of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride may allow it to interact with viral proteins or enzymes, potentially leading to the development of novel antiviral medications .

Anticancer Agents

The compound’s ability to interact with various biological targets can be harnessed in cancer therapy. Its molecular structure could be optimized to target specific cancer cell lines, providing a pathway for the development of new anticancer drugs .

Modulation of Physicochemical Properties

The introduction of the pyrrolidine ring into drug molecules can significantly alter their physicochemical properties, such as solubility and stability. This can improve the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better therapeutic outcomes .

Enantioselective Synthesis

Due to the stereogenicity of carbons in the pyrrolidine ring, 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride can be used in enantioselective synthesis. This is crucial for creating drugs with specific stereochemistry, which can greatly influence their biological activity and efficacy .

Scaffold for Drug Design

The pyrrolidine scaffold is non-planar and allows for increased three-dimensional coverage, which is beneficial in drug design. It enables medicinal chemists to explore the pharmacophore space more efficiently, leading to the discovery of novel biologically active compounds .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTSFWUGXLYYBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCN2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.